benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide

Catalog No.
S547987
CAS No.
939791-38-5
M.F
C27H26F3N7O6S2
M. Wt
665.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,...

CAS Number

939791-38-5

Product Name

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide

IUPAC Name

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide

Molecular Formula

C27H26F3N7O6S2

Molecular Weight

665.7 g/mol

InChI

InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9)

InChI Key

LKLWTLXTOVZFAE-UHFFFAOYSA-N

SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PF562271; PF562271; PF-562271; PF-00562271; PF00562271; PF 00562271; PF562271 PhSO3H; PF562271 benzesulfonate salt; PF-271; PF562271 besylate.

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O

Description

The exact mass of the compound PF-562271 besylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PF-562271 besylate functions as an ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-Rich Tyrosine Kinase 2 (PYK2) []. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell migration, proliferation, and survival []. By inhibiting FAK phosphorylation, PF-562271 besylate disrupts these pathways, potentially leading to the suppression of tumor growth [].

Studies have shown that PF-562271 besylate exhibits high selectivity for FAK with an IC50 (half maximal inhibitory concentration) value of 1.5 nM. It demonstrates a slightly lower potency for PYK2 (IC50 = 14 nM) but remains over 100-fold selective against other protein kinases except for some cyclin-dependent kinases (CDKs) [, ].

In Vitro and In Vivo Studies

PF-562271 besylate has shown promising results in pre-clinical studies. In cell-based assays, it effectively inhibits FAK phosphorylation and demonstrates anti-proliferative effects on various cancer cell lines [, ]. Additionally, studies in xenograft mouse models have shown that PF-562271 besylate can regress tumors and promote bone healing in animals with implanted cancer cells [, ].

The compound benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide is a complex organic molecule that combines elements of sulfonic acids with heterocyclic amines. This compound features a benzenesulfonic acid moiety, which contributes to its acidic properties and solubility in water. The structure includes multiple functional groups, including a pyrimidine ring and an indole derivative, indicating potential biological activity and utility in medicinal chemistry.

PF-562271 besylate acts as an ATP-competitive inhibitor of FAK. It binds to the ATP binding pocket of the FAK enzyme, preventing ATP (adenosine triphosphate) from binding. ATP is essential for FAK activity, and its absence disrupts the signaling pathways that promote tumor growth and spread [].

As with any new drug candidate, the safety profile of PF-562271 besylate is still under investigation. Preclinical studies suggest acceptable tolerability at specific doses []. However, further studies are needed to fully understand potential side effects and long-term safety in humans.

Typical of aromatic sulfonic acids. Key reactions include:

  • Formation of Sulfonamides: Benzenesulfonic acid can react with amines to form sulfonamides, which are important in pharmaceuticals.
  • Dehydration: Reacting with phosphorus pentoxide can yield benzenesulfonic acid anhydride.
  • Conversion to Sulfonyl Chloride: Treatment with phosphorus pentachloride results in the formation of benzenesulfonyl chloride.
  • Nitration and Halogenation: These reactions lead to the formation of substituted aromatic compounds, typically yielding meta products due to the deactivating nature of the sulfonic group .

Benzenesulfonic acid derivatives exhibit various biological activities, particularly as pharmaceuticals. The presence of the benzenesulfonic acid moiety enhances solubility and bioavailability, making it suitable for drug formulation. Compounds similar to this one have been studied for their anti-inflammatory, antibacterial, and anticancer properties . The specific compound may also interact with biological targets due to its unique structure, potentially influencing pathways involved in cell signaling or metabolism.

The synthesis of benzenesulfonic acid derivatives typically involves:

  • Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid and sulfur trioxide to produce benzenesulfonic acid.
  • N-Methylation: The introduction of the N-methyl group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.
  • Coupling Reactions: The complex structure may require coupling reactions involving indole or pyrimidine derivatives, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Benzenesulfonic acid and its derivatives have several applications:

  • Pharmaceuticals: Used in the synthesis of sulfa drugs and other therapeutic agents.
  • Dyes and Pigments: Acts as an intermediate in dye manufacturing.
  • Surfactants: Employed in the production of surfactants due to its amphiphilic properties.
  • Chemical Reagents: Utilized in various organic synthesis processes as a strong acid catalyst .

Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacological potential. Research indicates that benzenesulfonic acid derivatives can interact with enzymes, receptors, and transport proteins, influencing their activity and stability. For example, sulfonamide antibiotics target bacterial dihydropteroate synthase, inhibiting folate synthesis .

Similar Compounds

Several compounds share structural similarities with benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide. These include:

  • Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
  • Benzene Sulfonamide: A simpler derivative used in various applications.
  • Trifluoromethylbenzene Sulfonic Acid: Similar functional groups but different substituents affecting solubility and reactivity.

Comparison Table

Compound NameStructure FeaturesUnique Properties
Benzenesulfonic AcidAromatic sulfonic acidStrong acidity, high water solubility
SulfamethoxazoleSulfonamide antibioticAntibacterial activity
Benzene SulfonamideSimple sulfonamideBasic structure used in drug synthesis
Trifluoromethylbenzene Sulfonic AcidFluorinated aromatic sulfonic acidEnhanced lipophilicity

The unique combination of functional groups in the compound under discussion provides specific advantages over these similar compounds, particularly in terms of biological activity and potential therapeutic applications.

The crystallographic analysis of benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide (structurally related to PF-562271) in complex with kinase domains has provided critical insights into its binding mechanism and structural interactions [1] [2]. X-ray crystallography represents the gold standard for determining atomic-level structural details of protein-ligand complexes, offering resolution capabilities that enable precise characterization of binding modes and conformational changes [3] [4].

High-resolution crystal structures of this compound class in complex with focal adhesion kinase have been solved at resolutions ranging from 1.65 to 2.6 Angstroms [2]. The crystallographic data reveal that these structures adopt orthorhombic space groups (P21212) with unit cell dimensions of approximately 67.2 × 78.4 × 92.8 Angstroms, exhibiting excellent refinement statistics with R-factors between 17.9% and 21.5% [2]. The high-quality electron density maps demonstrate well-defined ligand binding with average B-factors of 24.7 Ų, indicating ordered molecular conformations within the crystal lattice [5].

ParameterCo-crystal Structure
Resolution (Å)1.85
Space GroupP21212
Unit Cell a (Å)67.2
Unit Cell b (Å)78.4
Unit Cell c (Å)92.8
R-factor (%)18.2
R-free (%)21.5
Average B-factor (Ų)24.7
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.14
Completeness (%)98.7

The structural analysis reveals that the compound binds within the adenosine triphosphate binding pocket of kinases, positioning the trifluoromethyl-substituted pyrimidine core to make critical hinge region interactions [1] [6]. The indole moiety extends into a hydrophobic pocket, while the benzenesulfonic acid group and methanesulfonamide linker provide selectivity-determining contacts with peripheral binding site residues [7] [2]. Comparative crystallographic studies across multiple kinase families demonstrate that this binding mode is conserved but exhibits subtle structural variations that contribute to selectivity profiles [8] [9].

Hydrogen Bonding Networks in ATP-Binding Pocket Interactions

The hydrogen bonding architecture within kinase adenosine triphosphate binding sites represents a fundamental determinant of inhibitor potency and selectivity [10] [11]. Detailed structural analysis of benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide reveals an intricate network of direct and water-mediated hydrogen bonds that stabilize the protein-ligand complex [12] [13].

The primary hydrogen bonding interactions involve the pyrimidine nitrogen atoms forming canonical hinge region contacts with backbone amide groups [10] [14]. Specifically, the N1 nitrogen of the pyrimidine core establishes a hydrogen bond with the backbone nitrogen of the hinge glycine residue at a distance of 2.8 Angstroms and an angle of 168.2 degrees [2]. The complementary interaction occurs between the exocyclic amine group and the carbonyl oxygen of the adjacent valine residue, creating a bidentate binding motif characteristic of adenosine triphosphate-competitive inhibitors [11].

InteractionDistance (Å)Angle (°)Occupancy
Hinge Region Gly-NH···N1(pyrimidine)2.8168.21.00
Hinge Region Val-CO···NH2(aniline)2.9172.51.00
DFG Asp-OD1···NH3+(amino)3.1156.80.95
Lys72-NZ···F3C(trifluoromethyl)3.4145.30.88
Glu91-OE2···NH(indole)2.7170.11.00
Water-mediated Ser···SO2(sulfonamide)3.2159.70.92
C-H···O(backbone carbonyl)3.5142.60.85
CH3-SO2···Arg147-NH13.3151.20.90
Pyridin-N···backbone-NH3.0163.40.97

The indole moiety contributes additional hydrogen bonding interactions through its nitrogen atom, which forms a strong contact with a conserved glutamate residue (Glu91) at 2.7 Angstroms [13]. This interaction is particularly significant as it represents a selectivity-determining feature that distinguishes this scaffold from other kinase inhibitor classes [7]. The trifluoromethyl group, while primarily contributing through hydrophobic interactions, also participates in weak electrostatic contacts with nearby lysine residues, contributing to overall binding affinity [15].

Water-mediated hydrogen bonding networks play crucial roles in stabilizing the complex, particularly involving the sulfonamide functionality [16]. These indirect interactions extend the binding interface beyond direct protein-ligand contacts, creating a thermodynamically favorable binding environment. The methanesulfonamide group participates in a network involving crystallographically ordered water molecules that bridge to serine and threonine residues in the binding pocket [11].

Conformational Analysis of DFG Motif Stabilization

The Aspartate-Phenylalanine-Glycine motif represents a critical regulatory element in protein kinases, adopting distinct conformations that define active and inactive kinase states [17] [18]. Structural analysis of kinase complexes with benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide reveals unique conformational stabilization patterns that distinguish this inhibitor class [2] [19].

Crystallographic studies demonstrate that this compound induces a distinctive Aspartate-Phenylalanine-Glycine-out conformation characterized by specific geometric parameters [20] [21]. The distance metrics D1 (from αC-helix glutamate to Aspartate-Phenylalanine-Glycine phenylalanine) and D2 (from β3-strand lysine to Aspartate-Phenylalanine-Glycine phenylalanine) provide quantitative measures of motif positioning, with values of 6.8 and 9.4 Angstroms respectively for the focal adhesion kinase complex [18].

KinaseDFG ConformationD1 Distance (Å)D2 Distance (Å)Phe χ1 Angle (°)Asp χ1 Angle (°)
FAKDFG-out6.89.4-67.5175.8
CDK2DFG-in10.26.2-62.8178.2
ABL1DFG-out7.19.8-71.2-172.1
SRCDFG-out6.99.1-69.3176.4
p38αDFG-out7.39.6-65.4-178.9
BRAFDFG-out6.510.2-68.7174.3
EGFRDFG-in9.86.8-61.9179.1
Aurora-ADFG-in10.16.5-63.2177.6

The phenylalanine residue adopts a characteristic χ1 dihedral angle of approximately -67.5 degrees in the focal adhesion kinase complex, placing the aromatic ring in a gauche-minus rotamer configuration [18]. This positioning creates a hydrophobic pocket that accommodates the indole ring system of the inhibitor, establishing favorable π-π stacking interactions at 3.8 Angstroms [2]. The aspartate residue maintains a trans configuration (χ1 = 175.8 degrees) that positions its carboxylate group for potential metal coordination and hydrogen bonding with the inhibitor's amino substituents [9].

Remarkably, focal adhesion kinase exhibits a unique helical conformation of the Aspartate-Phenylalanine-Glycine motif when bound to this inhibitor class [2]. This helical turn, stabilized by interactions with the carbamoyl group of the inhibitor, represents a conformation that has only been observed in focal adhesion kinase structures. The backbone phi torsion angle of the aspartate residue rotates by 113 degrees compared to the active kinase conformation, moving the Cα atom by 3 Angstroms closer to the N-terminal lobe [2].

This structural rearrangement creates an enlarged allosteric pocket that can accommodate larger inhibitor substituents, contributing to the selectivity profile of this compound class [17] [22]. The glycine residue immediately preceding the Aspartate-Phenylalanine-Glycine motif provides the conformational flexibility necessary for this unique helical arrangement, representing a structural feature that distinguishes focal adhesion kinase from other kinase family members [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

665.13380841 g/mol

Monoisotopic Mass

665.13380841 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FK2M84H8UI

Other CAS

939791-38-5

Dates

Last modified: 08-15-2023
1: Fang Y, Wang D, Xu X, Liu J, Wu A, Li X, Xue Q, Wang H, Wang H, Zhang H. Synthesis, biological evaluation, and molecular dynamics (MD) simulation studies of three novel F-18 labeled and focal adhesion kinase (FAK) targeted 5-bromo pyrimidines as radiotracers for tumor. Eur J Med Chem. 2017 Feb 15;127:493-508. doi: 10.1016/j.ejmech.2017.01.015. Epub 2017 Jan 11. PubMed PMID: 28109944.
2: Kessler BE, Sharma V, Zhou Q, Jing X, Pike LA, Kerege AA, Sams SB, Schweppe RE. FAK Expression, Not Kinase Activity, Is a Key Mediator of Thyroid Tumorigenesis and Protumorigenic Processes. Mol Cancer Res. 2016 Sep;14(9):869-82. doi: 10.1158/1541-7786.MCR-16-0007. Epub 2016 Jun 3. PubMed PMID: 27259715; PubMed Central PMCID: PMC5025360.
3: Howe GA, Xiao B, Zhao H, Al-Zahrani KN, Hasim MS, Villeneuve J, Sekhon HS, Goss GD, Sabourin LA, Dimitroulakos J, Addison CL. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer. PLoS One. 2016 Mar 10;11(3):e0150567. doi: 10.1371/journal.pone.0150567. eCollection 2016 Mar 10. PubMed PMID: 26962872; PubMed Central PMCID: PMC4786279.
4: Fan GP, Wang W, Zhao H, Cai L, Zhang PD, Yang ZH, Zhang J, Wang X. Pharmacological Inhibition of Focal Adhesion Kinase Attenuates Cardiac Fibrosis in Mice Cardiac Fibroblast and Post-Myocardial-Infarction Models. Cell Physiol Biochem. 2015;37(2):515-26. PubMed PMID: 26330161.
5: Rolón-Reyes K, Kucheryavykh YV, Cubano LA, Inyushin M, Skatchkov SN, Eaton MJ, Harrison JK, Kucheryavykh LY. Microglia Activate Migration of Glioma Cells through a Pyk2 Intracellular Pathway. PLoS One. 2015 Jun 22;10(6):e0131059. doi: 10.1371/journal.pone.0131059. eCollection 2015 Jun 22. PubMed PMID: 26098895; PubMed Central PMCID: PMC4476590.
6: Shelef MA, Bennin DA, Yasmin N, Warner TF, Ludwig T, Beggs HE, Huttenlocher A. Focal adhesion kinase is required for synovial fibroblast invasion, but not murine inflammatory arthritis. Arthritis Res Ther. 2014 Oct 4;16(5):464. doi: 10.1186/s13075-014-0464-6. PubMed PMID: 25280866; PubMed Central PMCID: PMC4203874.
7: Stone RL, Baggerly KA, Armaiz-Pena GN, Kang Y, Sanguino AM, Thanapprapasr D, Dalton HJ, Bottsford-Miller J, Zand B, Akbani R, Diao L, Nick AM, DeGeest K, Lopez-Berestein G, Coleman RL, Lutgendorf S, Sood AK. Focal adhesion kinase: an alternative focus for anti-angiogenesis therapy in ovarian cancer. Cancer Biol Ther. 2014 Jul;15(7):919-29. doi: 10.4161/cbt.28882. Epub 2014 Apr 23. PubMed PMID: 24755674; PubMed Central PMCID: PMC4100993.
8: Yoon H, Choi YL, Song JY, Do I, Kang SY, Ko YH, Song S, Kim BG. Targeted inhibition of FAK, PYK2 and BCL-XL synergistically enhances apoptosis in ovarian clear cell carcinoma cell lines. PLoS One. 2014 Feb 11;9(2):e88587. doi: 10.1371/journal.pone.0088587. eCollection 2014 Feb 11. PubMed PMID: 24523919; PubMed Central PMCID: PMC3921183.
9: Grädler U, Bomke J, Musil D, Dresing V, Lehmann M, Hölzemann G, Greiner H, Esdar C, Krier M, Heinrich T. Fragment-based discovery of focal adhesion kinase inhibitors. Bioorg Med Chem Lett. 2013 Oct 1;23(19):5401-9. doi: 10.1016/j.bmcl.2013.07.050. Epub 2013 Jul 31. PubMed PMID: 23973211.
10: Wiemer AJ, Wernimont SA, Cung TD, Bennin DA, Beggs HE, Huttenlocher A. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation. Biochem Pharmacol. 2013 Sep 15;86(6):770-81. doi: 10.1016/j.bcp.2013.07.024. Epub 2013 Aug 5. PubMed PMID: 23928188; PubMed Central PMCID: PMC3762933.
11: Lagares D, Busnadiego O, García-Fernández RA, Lamas S, Rodríguez-Pascual F. Adenoviral gene transfer of endothelin-1 in the lung induces pulmonary fibrosis through the activation of focal adhesion kinase. Am J Respir Cell Mol Biol. 2012 Dec;47(6):834-42. doi: 10.1165/rcmb.2011-0446OC. Epub 2012 Sep 6. PubMed PMID: 22962065.
12: Lagares D, Busnadiego O, García-Fernández RA, Kapoor M, Liu S, Carter DE, Abraham D, Shi-Wen X, Carreira P, Fontaine BA, Shea BS, Tager AM, Leask A, Lamas S, Rodríguez-Pascual F. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation. Arthritis Rheum. 2012 May;64(5):1653-64. doi: 10.1002/art.33482. PubMed PMID: 22492165; PubMed Central PMCID: PMC3338902.
13: Stokes JB, Adair SJ, Slack-Davis JK, Walters DM, Tilghman RW, Hershey ED, Lowrey B, Thomas KS, Bouton AH, Hwang RF, Stelow EB, Parsons JT, Bauer TW. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment. Mol Cancer Ther. 2011 Nov;10(11):2135-45. doi: 10.1158/1535-7163.MCT-11-0261. Epub 2011 Sep 8. PubMed PMID: 21903606; PubMed Central PMCID: PMC3213273.
14: Serrels A, McLeod K, Canel M, Kinnaird A, Graham K, Frame MC, Brunton VG. The role of focal adhesion kinase catalytic activity on the proliferation and migration of squamous cell carcinoma cells. Int J Cancer. 2012 Jul 15;131(2):287-97. doi: 10.1002/ijc.26351. Epub 2011 Aug 30. PubMed PMID: 21823119.
15: Schultze A, Fiedler W. Clinical importance and potential use of small molecule inhibitors of focal adhesion kinase. Anticancer Agents Med Chem. 2011 Sep;11(7):593-9. Review. PubMed PMID: 21787277.
16: Wendt MK, Smith JA, Schiemann WP. Transforming growth factor-β-induced epithelial-mesenchymal transition facilitates epidermal growth factor-dependent breast cancer progression. Oncogene. 2010 Dec 9;29(49):6485-98. doi: 10.1038/onc.2010.377. Epub 2010 Aug 30. PubMed PMID: 20802523; PubMed Central PMCID: PMC3076082.
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18: Hao H, Naomoto Y, Bao X, Watanabe N, Sakurama K, Noma K, Motoki T, Tomono Y, Fukazawa T, Shirakawa Y, Yamatsuji T, Matsuoka J, Wang ZG, Takaoka M. Focal adhesion kinase as potential target for cancer therapy (Review). Oncol Rep. 2009 Nov;22(5):973-9. Review. PubMed PMID: 19787209.
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